(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

Catalog No.
S8006275
CAS No.
M.F
C10H12F3NO
M. Wt
219.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

Product Name

(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

IUPAC Name

(2S)-3-(benzylamino)-1,1,1-trifluoropropan-2-ol

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)9(15)7-14-6-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2/t9-/m0/s1

InChI Key

NKTRJOFXPSASPC-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)CNCC(C(F)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(F)(F)F)O

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@@H](C(F)(F)F)O

(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol is a chiral compound notable for its unique trifluoromethyl group and amino alcohol functionality. Its molecular formula is C10_{10}H12_{12}F3_3NO, and it has a molar mass of approximately 219.2 g/mol. This compound is characterized by the presence of a benzyl group at the nitrogen atom of the amino group and a trifluoro group at the carbon adjacent to the hydroxyl group, making it a valuable building block in synthetic organic chemistry .

Due to its functional groups:

  • Nucleophilic Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
  • Amide Formation: The amino group can react with carboxylic acids or sulfonyl chlorides to form amides or sulfonamides, respectively.
  • Reduction Reactions: The compound can be reduced to yield other derivatives, which may have altered biological activity or pharmacological properties .

The synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol can be achieved through several methods:

  • Ring Opening Reactions: Utilizing trifluoromethyloxiranes with primary amines can yield amino alcohols through regioselective ring-opening reactions .
  • Enantioselective Reduction: Starting from appropriate precursors like 1,1,1-trifluoro-3-bromopropanone, enantioselective borane-mediated reductions can produce the desired chiral center with high optical purity .
  • Direct Amination: The reaction of benzylamine with suitable trifluorinated alcohols under controlled conditions can also lead to the formation of this compound.

(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol serves as an important intermediate in organic synthesis. Its applications include:

  • Pharmaceutical Development: It is used in synthesizing various bioactive compounds due to its structural features that may enhance drug efficacy.
  • Material Science: The compound's unique properties make it a candidate for developing new materials with specific functionalities.

Interaction studies involving (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol focus on its potential interactions with biological targets. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics:

  • Binding Affinity Studies: Research into how this compound interacts with receptors or enzymes can reveal its potential therapeutic uses.
  • Toxicological Assessments: Evaluating its safety profile and potential toxicity in biological systems is essential for any future applications in medicine.

Several compounds share structural similarities with (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesKey Differences
3-Amino-1,1,1-trifluoro-2-phenylpropan-2-olContains a phenyl group instead of a benzyl groupLacks the benzyl substituent on the nitrogen
2-Amino-1,1,1-trifluoro-3-phenylsulfonyl-2-propanolContains a phenylsulfonyl groupDifferent functional group at the 3-position
NorephedrineSimilar amino alcohol scaffoldAbsence of trifluoro group at the 1-position
3-TrifluoromethylpyrazolesContains trifluoromethyl groupFocused on heterocyclic structures rather than amino alcohols

This table illustrates how (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol stands out due to its specific combination of functional groups and stereochemistry.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

219.08709849 g/mol

Monoisotopic Mass

219.08709849 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-15-2024

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